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Compound of Interest

Compound Name:
(R)-(4-Chlorophenyl)

(phenyl)methanamine

Cat. No.: B063837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine, a key chiral intermediate in the

pharmaceutical industry.

Spectroscopic Data
The following tables summarize the key spectroscopic data for (4-Chlorophenyl)

(phenyl)methanamine. The NMR and IR data presented are for the racemic mixture, which is

representative of the individual enantiomers as they are spectroscopically indistinguishable

(with the exception of optical rotation).

¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.40 - 7.20 m 9H Aromatic protons

5.15 s 1H Methine proton (CH)

1.85 s 2H Amine protons (NH₂)

Solvent: CDCl₃
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¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

143.8 Quaternary aromatic carbon

142.1 Quaternary aromatic carbon

132.5 Aromatic CH

128.8 Aromatic CH

128.6 Aromatic CH

127.8 Aromatic CH

127.4 Aromatic CH

58.2 Methine carbon (CH)

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3370 - 3290 Strong, Broad N-H stretch (amine)

3080 - 3020 Medium C-H stretch (aromatic)

1600, 1490, 1450 Medium to Strong C=C stretch (aromatic)

1090 Strong C-N stretch

825 Strong
C-H bend (para-substituted

aromatic)

750, 700 Strong
C-H bend (monosubstituted

aromatic)

1015 Strong C-Cl stretch

Mass Spectrometry (Electron Ionization)
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m/z Relative Intensity Proposed Fragment

217/219 High
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl isotopes)

202/204 Medium [M-NH₂]⁺

182 Medium [M-Cl]⁺

167 High [C₁₃H₁₁]⁺ (Benzhydryl cation)

111/113 Medium [C₆H₄Cl]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
The synthesis of enantiomerically pure (R)-(4-Chlorophenyl)(phenyl)methanamine is most

commonly achieved through the chiral resolution of the racemic mixture. The following protocol

is based on the method described in patent CN101928223A.[1]

Synthesis of Racemic (4-Chlorophenyl)(phenyl)methanamine:

A common route for the synthesis of the racemic amine involves the reduction of 4-

chlorobenzophenone oxime.

Oxime Formation: 4-Chlorobenzophenone is reacted with a hydroxylamine salt in the

presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol.

Reduction: The resulting oxime is then reduced using a reducing agent such as sodium

borohydride or catalytic hydrogenation to yield racemic (4-Chlorophenyl)

(phenyl)methanamine.

Chiral Resolution Protocol:

Salt Formation: The racemic (±)-(4-Chlorophenyl)(phenyl)methanamine is dissolved in a

mixture of an organic solvent (e.g., acetone, methanol, or ethanol) and water. L-(+)-tartaric

acid is added as the resolving agent. The molar ratio of the amine to the tartaric acid is

typically between 1:0.9 and 1:1.2.
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Crystallization: The solution is heated to achieve complete dissolution and then slowly cooled

to allow for the crystallization of the diastereomeric salt. The (R)-amine-(+)-tartrate salt is

generally less soluble and will precipitate out of the solution.

Isolation: The precipitated salt is isolated by filtration and washed with a cold solvent mixture.

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base

(e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (R)-(-)-(4-

Chlorophenyl)(phenyl)methanamine.

Extraction and Purification: The free amine is extracted with an organic solvent (e.g.,

dichloromethane or ethyl acetate), and the organic layer is washed and dried. The solvent is

then removed under reduced pressure to yield the purified (R)-enantiomer.

Racemization of the Unwanted Enantiomer: The mother liquor containing the (S)-(+)-amine-

(+)-tartrate salt can be treated to recover the (S)-enantiomer, which can then be racemized

for reuse, improving the overall process efficiency.

Visualization
The following diagram illustrates the experimental workflow for the synthesis and chiral

resolution of (R)-(4-Chlorophenyl)(phenyl)methanamine.
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Experimental Workflow for the Synthesis and Resolution of (R)-(4-Chlorophenyl)(phenyl)methanamine
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Caption: Synthesis and Resolution Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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